4-Acetoxy-3'-methylbenzophenone
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Overview
Description
Preparation Methods
The synthesis of 4-Acetoxy-3’-methylbenzophenone can be achieved through various methods. One common synthetic route involves the acetylation of 3’-methylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the acetylation process.
For industrial production, the process may involve more scalable methods such as continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve high purity levels .
Chemical Reactions Analysis
4-Acetoxy-3’-methylbenzophenone undergoes various chemical reactions, including:
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Acetoxy-3’-methylbenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetoxy-3’-methylbenzophenone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action can vary depending on the biological context and the specific targets it interacts with.
Comparison with Similar Compounds
4-Acetoxy-3’-methylbenzophenone can be compared with other benzophenone derivatives such as:
4-Hydroxybenzophenone: Similar in structure but with a hydroxyl group instead of an acetoxy group.
4-Methoxybenzophenone: Contains a methoxy group, which alters its chemical properties and reactivity.
3’-Methylbenzophenone: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
The uniqueness of 4-Acetoxy-3’-methylbenzophenone lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
[4-(3-methylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-4-3-5-14(10-11)16(18)13-6-8-15(9-7-13)19-12(2)17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYTULDYPVUJTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641688 |
Source
|
Record name | 4-(3-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52981-07-4 |
Source
|
Record name | 4-(3-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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